5-Cyano-2-methylfuran-3-carboxylic acid
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Overview
Description
“5-Cyano-2-methylfuran-3-carboxylic acid” is a chemical compound with the molecular formula C7H5NO3 . It has a molecular weight of 151.12 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” and similar compounds is a topic of ongoing research . The compound can be synthesized from biomass via furan platform chemicals (FPCs), such as furfural and 5-hydroxy-methylfurfural .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10)
. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 151.12 . The compound has a XLogP3-AA value of 0.9, indicating its lipophilicity .Scientific Research Applications
G Protein-Coupled Receptor Agonists
- Deng et al. (2011) discovered novel series of chemical compounds, including 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives, as GPR35 agonists, providing a starting point for further investigations of GPR35 biology and pharmacology (Deng et al., 2011).
Pharmacological Investigations
- Zabska et al. (1989) synthesized 3-aminomethyl derivatives of 5-(p-chlorophenyl)-tetrahydrofuran-2-one and investigated their pharmacological properties, including analgesic and anxiolytic activities (Zabska et al., 1989).
Cardiotonic Activity
- Mosti et al. (1992) explored the synthesis and cardiotonic activity of various 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters, finding some compounds with positive inotropic activity (Mosti et al., 1992).
Chemical Synthesis
- Ivanov et al. (2016) investigated the recyclization of 5-arylfuran-2,3-diones under the action of ethyl cyanoacetate or malonic acid dinitrile (Ivanov et al., 2016).
- Mal’kina et al. (2013) reported on the microwave-assisted tandem reaction of cyanopropargylic alcohols with thiophene-2-carboxylic acids to afford 4-cyano-5-thienylfuran-3(2H)-ones (Mal’kina et al., 2013).
Antibiotics and Antitumor Agents
- Umezawa and Kinoshita (1957) synthesized 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid, an antitumor isomer of Sarkomycin, indicating potential antibacterial and antitumor activities (Umezawa & Kinoshita, 1957).
Spirolactones Synthesis
- Pirc et al. (2002) discussed the synthesis of spirolactones by 1,3-dipolar cycloadditions to methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate (Pirc et al., 2002).
Calcium Channel Blocking
- Sircar et al. (1991) synthesized and evaluated a series of 2-[(arylsulfonyl)methyl]-4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylic acid esters showing calcium channel blocking and positive inotropic activities (Sircar et al., 1991).
Enantiomorphs Synthesis
- Kinoshita and Umezawa (1959) synthesized the two enantiomorphs of 5-Methylenecyclopentanone-3-carboxylic Acid, indicating significant antitumor activities (Kinoshita & Umezawa, 1959).
Novel Ethyl Esters Synthesis
- Kumar and Mashelker (2006) described the synthesis of novel Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate Derivatives, anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-cyano-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCBFHWZXNIBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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